

Technical Monograph: Methyl 4-hydroxy-3,5-dinitrobenzoate[2]

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Compound of Interest

Compound Name: *Methyl 4-hydroxy-3,5-dinitrobenzoate*

CAS No.: 33927-05-8

Cat. No.: B1363782

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Part 1: Physicochemical Profile & Melting Point Analysis

Methyl 4-hydroxy-3,5-dinitrobenzoate is a highly functionalized aromatic ester used primarily as an intermediate in the synthesis of dendritic polymers, nonlinear optical materials, and complex pharmaceutical agents.

Core Properties Table[1]

Property	Specification
IUPAC Name	Methyl 4-hydroxy-3,5-dinitrobenzoate
CAS Number	33927-05-8
Molecular Formula	C ₈ H ₆ N ₂ O ₇
Molecular Weight	242.14 g/mol
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in acetone, ethyl acetate, chloroform; sparingly soluble in water.
Acidity (pKa)	~3.5 (Phenolic OH is highly acidic due to electron-withdrawing nitro groups)

The Melting Point: 107–111 °C[3]

The melting point of **Methyl 4-hydroxy-3,5-dinitrobenzoate** is critically dependent on purity, specifically the absence of mono-nitro derivatives or hydrolyzed acid byproducts.

- Literature Value: 107–111 °C [1],[2]
- Structural Insight (The Ortho Effect): One might expect a phenolic compound with two nitro groups to have a significantly higher melting point due to intermolecular hydrogen bonding. However, the melting point is relatively moderate (similar to the non-hydroxy analog Methyl 3,5-dinitrobenzoate, MP 107–109 °C).
 - Mechanism: The hydroxyl proton forms a strong intramolecular hydrogen bond with the oxygen of the adjacent ortho-nitro group. This "locks" the proton, preventing it from participating in intermolecular hydrogen bonding lattice networks, effectively lowering the energy required to melt the crystal lattice.

Part 2: Synthesis & Production Protocol

Objective: Synthesize **Methyl 4-hydroxy-3,5-dinitrobenzoate** via electrophilic aromatic substitution (Nitration) of Methyl 4-hydroxybenzoate (Methyl Paraben).

Reaction Logic

The starting material, Methyl 4-hydroxybenzoate, contains a phenolic hydroxyl group (strongly activating, ortho/para directing) and an ester group (deactivating, meta directing). The hydroxyl group dominates the directing effect. The 3 and 5 positions are ortho to the hydroxyl group, making them the exclusive sites for dinitration.

Experimental Protocol

Reagents:

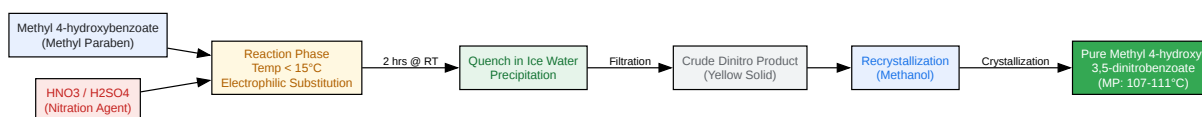
- Methyl 4-hydroxybenzoate (Methyl Paraben): 15.2 g (100 mmol)
- Nitric Acid (HNO₃, 70%): 30 mL
- Sulfuric Acid (H₂SO₄, conc.): 40 mL
- Ice/Water: 500 mL

Step-by-Step Workflow:

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 15.2 g of Methyl 4-hydroxybenzoate in 40 mL of concentrated sulfuric acid. Cool the solution to 0–5 °C using an ice-salt bath.
- Nitration: Dropwise add 30 mL of nitric acid (70%) over 45 minutes.
 - Critical Control: Maintain internal temperature below 15 °C to prevent oxidative degradation of the phenol ring (picric acid formation risk).
- Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The solution will turn from pale yellow to deep orange.
- Quenching: Pour the reaction mixture slowly into 500 mL of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
- Isolation: Filter the solid using a Buchner funnel. Wash strictly with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

- Purification (Recrystallization):
 - Dissolve the crude solid in minimal boiling methanol (~150 mL).
 - Allow to cool slowly to room temperature, then refrigerate at 4 °C.
 - Filter the crystals and dry in a vacuum oven at 50 °C for 6 hours.
- Yield: Expected yield is 85–90% (approx. 20–22 g).

Synthesis Workflow Diagram



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Caption: Synthesis pathway converting Methyl Paraben to the 3,5-dinitro derivative via controlled nitration.

Part 3: Characterization & Validation

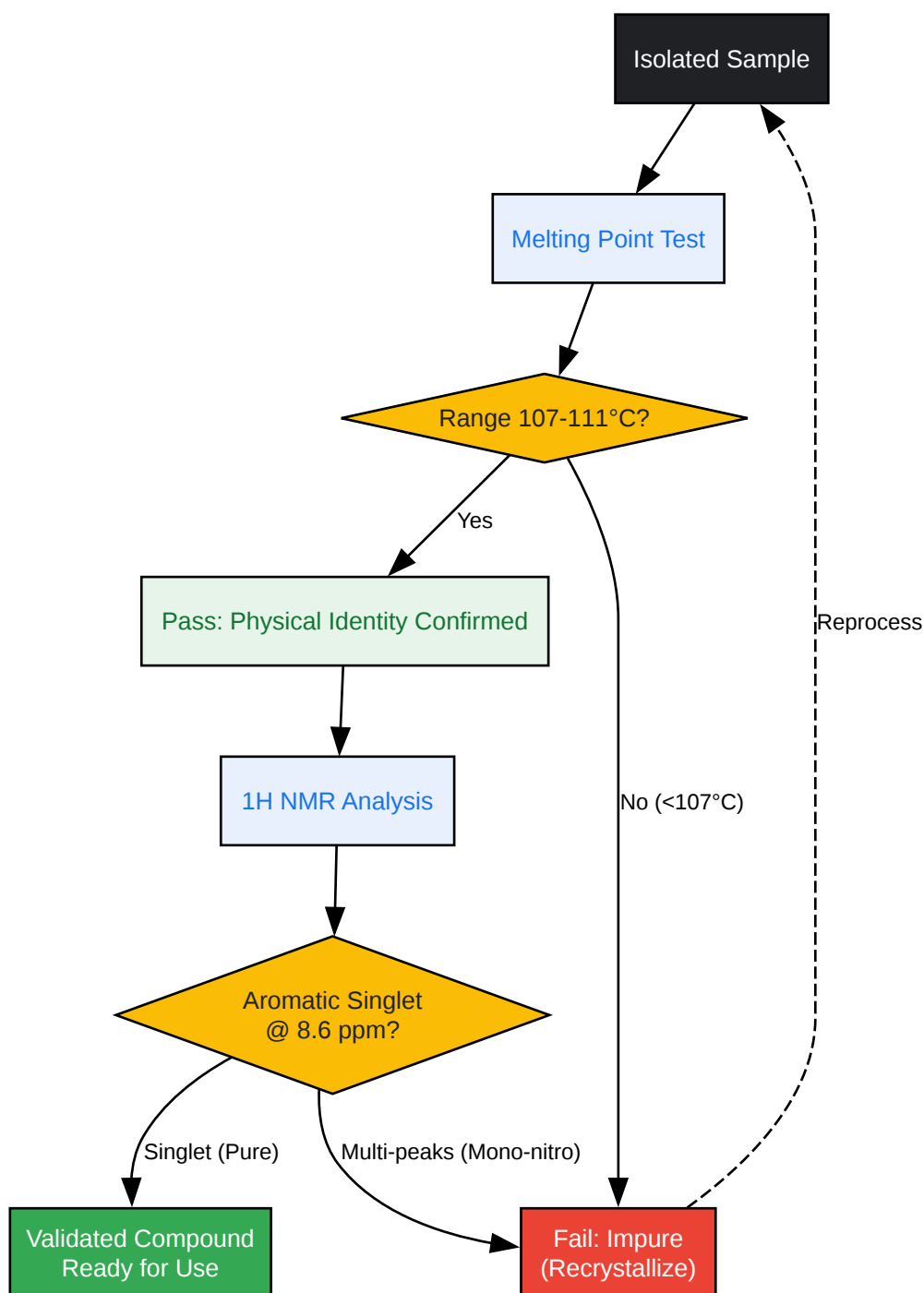
To ensure the compound meets the stringent requirements for drug development or polymer synthesis, a multi-modal validation approach is required.

Analytical Logic Tree

- Melting Point Check: If MP < 105 °C, the product likely contains mono-nitro impurities. Recrystallize.
- NMR Verification:
 - ¹H NMR (DMSO-d₆): The introduction of two nitro groups removes the aromatic protons at positions 3 and 5. The remaining protons at positions 2 and 6 become chemically equivalent and highly deshielded.

- Expected Signal: A singlet (2H) around 8.5 – 8.8 ppm.
- Phenolic Proton: A broad singlet (1H) typically shifted downfield (>10 ppm) due to hydrogen bonding, often broadened or invisible depending on solvent dryness.
- IR Spectroscopy:
 - O-H Stretch: 3200–3400 cm^{-1} (Broad, intramolecular H-bond).
 - C=O Stretch (Ester): $\sim 1720 \text{ cm}^{-1}$.
 - NO₂ Stretches: Asymmetric ($\sim 1530 \text{ cm}^{-1}$) and Symmetric ($\sim 1340 \text{ cm}^{-1}$).

Characterization Workflow Diagram



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Caption: Decision logic for validating the purity of **Methyl 4-hydroxy-3,5-dinitrobenzoate**.

Part 4: Applications & Safety[4]

Key Applications

- Dendritic Polymers: The phenolic group serves as a focal point for growing dendrons, while the ester can be hydrolyzed or transesterified to attach to cores.
- Nonlinear Optics (NLO): The "push-pull" electronic structure (electron-donating OH vs. electron-withdrawing NO₂/Ester) creates a dipole moment suitable for NLO materials.
- Pharmaceutical Intermediates: Used as a scaffold for synthesizing complex amino-benzoates (via reduction of nitro groups) or benzoxazoles.

Safety Profile (MSDS Summary)

- Explosive Hazard: Like all polynitro aromatics, this compound has high energy potential. While less sensitive than TNT or picric acid, it should not be heated rapidly in closed systems.
- Toxicity: Irritant to eyes, skin, and respiratory system.
- Handling: Use non-sparking tools. Store away from strong bases (which form unstable phenolate salts).

References

- Canadian Journal of Chemistry. (1963).[2] Synthesis, Reactions, and Properties of Some Highly Hindered Diphenyl Ethers. Vol 41, Page 262.
- PubChem Database. **Methyl 4-hydroxy-3,5-dinitrobenzoate** (CID 1798993). National Center for Biotechnology Information.
- Biosynth. Methyl 3,5-dinitro-4-hydroxybenzoate Product Page. [3]

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Sources

- [1. Methyl 4-hydroxy-3,5-dimethoxybenzoate | CAS#:884-35-5 | Chemsrsc \[chemsrc.com\]](#)
- [2. cdnsciencepub.com \[cdnsciencepub.com\]](#)
- [3. Methyl 4-hydroxy-3,5-dinitrobenzoate | C8H6N2O7 | CID 1798993 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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